8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically involve heating the reaction mixture under reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 8-oxo-3,4-dihydro-2H-1-benzopyran-2-one.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-2-one derivatives.
Substitution: Formation of halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
DNA Interaction: It can intercalate into DNA, potentially affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
- 6-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
20974-72-5 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-hydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-3,10H,4-5H2 |
InChI Key |
ZIESQOSQKANBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC=C2O |
Origin of Product |
United States |
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